molecular formula C5H5Br2N3 B1358044 3,5-Dibromo-6-methylpyrazin-2-amine CAS No. 74290-66-7

3,5-Dibromo-6-methylpyrazin-2-amine

Cat. No.: B1358044
CAS No.: 74290-66-7
M. Wt: 266.92 g/mol
InChI Key: AWBLTDFTDYGFGJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-methylpyrazin-2-amine is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by the presence of two bromine atoms and a methyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-methylpyrazin-2-amine typically involves the bromination of 6-methylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyrazine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for developing new materials and pharmaceuticals .

2. Biological Research

  • Antimicrobial Properties : Studies have indicated that 3,5-Dibromo-6-methylpyrazin-2-amine exhibits significant antimicrobial activity against various pathogens. Its ability to inhibit specific enzymes involved in microbial metabolism suggests potential as a therapeutic agent.
  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting the growth of various cancer cell lines. Research indicates it can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways .

3. Medicinal Chemistry

  • Pharmaceutical Intermediate : Ongoing research is investigating its role as a pharmaceutical intermediate, particularly in drug development targeting specific biological pathways. Its inhibition of cytochrome P450 1A2 suggests implications for drug metabolism and interactions .
  • Potential Drug Development : The unique structural properties of this compound make it a candidate for further exploration in developing novel therapeutic agents targeting diseases such as cancer and infections.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Tumor Growth Inhibition : A significant reduction in tumor size compared to control groups.
  • Mechanistic Insights : Analysis revealed downregulation of anti-apoptotic proteins, indicating its potential role in promoting apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

Research investigating its antimicrobial properties showed:

  • Broad-Spectrum Activity : Effective against several bacterial strains, suggesting potential applications in developing new antibiotics.
  • Mechanism Exploration : Further studies are ongoing to elucidate the specific biochemical pathways affected by this compound.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-chloropyrazine
  • 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
  • 3,5-Dibromo-2-hydroxypyrazine
  • 2-Amino-3,5-dibromopyrazine
  • 3,5-Dibromo-N-methylpyrazin-2-amine
  • 2-Amino-3,5-dibromo-6-chloropyrazine
  • 2,6-Dibromopyrazine
  • 3,5,6-Tribromopyrazin-2-amine

Uniqueness

3,5-Dibromo-6-methylpyrazin-2-amine is unique due to the presence of both bromine atoms and a methyl group on the pyrazine ring. This specific substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Biological Activity

3,5-Dibromo-6-methylpyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₆H₆Br₂N₂
  • Molecular Weight: 266.92 g/mol
  • Purity: 95%
  • Physical Form: Solid

The compound features a pyrazine ring with bromine substituents at the 3 and 5 positions, which significantly influences its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Cytochrome P450 Inhibition:
    • The compound acts as an inhibitor of cytochrome P450 1A2, an enzyme critical for drug metabolism. This inhibition can lead to significant pharmacokinetic implications and potential drug interactions.
  • Antimicrobial Properties:
    • Preliminary studies suggest that it possesses antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Anticancer Potential:
    • Its anticancer properties have been highlighted in various studies, indicating potential efficacy against different cancer cell lines.
  • Other Biological Activities:
    • Additional activities include anti-inflammatory, antiviral, antifungal, antioxidant, and kinase inhibitory effects. These diverse actions suggest that the compound may interact with multiple biological pathways.

The mechanism of action for this compound is not fully elucidated but involves interactions with various molecular targets:

  • Enzyme Inhibition: The compound's bromine atoms and pyrazine ring facilitate interactions with enzymes, potentially inhibiting their activity or altering their function.
  • Modulation of Biochemical Pathways: Its unique structure suggests it could modulate several biochemical processes involved in disease mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Bromo-5-methylpyrazin-2-amineBromine at position 3Moderate antimicrobial activity
5-Bromo-6-methylpyrazin-2-amineBromine at position 5Limited biological activity
This compoundBromines at positions 3 & 5Significant antimicrobial and anticancer properties

This table illustrates that the specific substitution pattern in this compound enhances its biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrazine derivatives:

  • Antimycobacterial Activity:
    • A study evaluated N-benzylamine substituted derivatives showing promising antimycobacterial activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL for some derivatives .
  • Neuroprotective Effects:
    • Research on related compounds indicated potential neuroprotective effects against oxidative stress in neuronal cell lines, highlighting the broader therapeutic potential of pyrazine derivatives .

Properties

IUPAC Name

3,5-dibromo-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBLTDFTDYGFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618013
Record name 3,5-Dibromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74290-66-7
Record name 3,5-Dibromo-6-methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74290-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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